molecular formula C17H17NO B2431270 4-(4-Tert-butylphenoxy)benzonitrile CAS No. 74448-91-2

4-(4-Tert-butylphenoxy)benzonitrile

Cat. No.: B2431270
CAS No.: 74448-91-2
M. Wt: 251.329
InChI Key: BKBRKCMNFNKTLN-UHFFFAOYSA-N
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Description

Significance of Aryloxybenzonitriles in Organic Chemistry and Materials Science

Aryloxybenzonitriles, the structural class to which 4-(4-Tert-butylphenoxy)benzonitrile belongs, are recognized for their utility as versatile intermediates and building blocks in the synthesis of a wide array of functional materials. The core structure, a diaryl ether, is found in numerous natural products, pharmaceuticals, and agrochemicals. The presence of the nitrile group (-CN) further enhances their chemical utility.

In materials science, the rigid structure of the aromatic rings combined with the polar nitrile group can impart desirable properties such as high thermal stability and specific liquid crystalline phases. Benzonitrile (B105546) derivatives are key components in the development of advanced polymers and resins, contributing to materials with enhanced heat resistance and durability. atamankimya.com For instance, certain multifunctional benzonitrile compounds are being explored for their applications in organic light-emitting diodes (OLEDs) due to their unique photophysical properties. rsc.org The nitrile groups in polymers can also be chemically modified for various applications, including creating materials with enhanced adsorption properties for environmental remediation. researchgate.net

Furthermore, the diaryl ether framework is a crucial component in high-performance polymers, such as polyimides and polyamides, where it provides thermal and chemical stability. mdpi.com These compounds also serve as intermediates for high-temperature lubricants and as dye carriers in the production of polyesters. mdpi.com The synthesis of m-phenoxybenzonitrile, a related compound, is an important step in the manufacture of certain insecticides. google.com

Overview of Structural Features and Their Research Implications

The molecular architecture of this compound consists of two key functional components linked by an ether bridge: a 4-tert-butylphenol (B1678320) unit and a benzonitrile unit.

Benzonitrile Moiety : The benzonitrile portion of the molecule features a nitrile group attached to a benzene (B151609) ring. The nitrile group is strongly polar and can participate in dipole-dipole interactions. This feature is crucial for the formation of organized molecular assemblies, such as liquid crystals. The nitrile group also serves as a versatile chemical handle for further synthetic modifications. researchgate.netwikipedia.org

4-tert-Butylphenoxy Moiety : This part of the molecule includes a bulky tert-butyl group in the para position of the phenol (B47542) ring. The tert-butyl group is non-polar and sterically demanding. Its presence can influence the molecule's solubility in organic solvents and its packing in the solid state. This steric bulk can disrupt close packing, potentially lowering the melting point and influencing the type of liquid crystalline phases formed.

The combination of these structural features—a polar nitrile group, a bulky non-polar alkyl group, and a semi-rigid diaryl ether core—suggests that this compound is a strong candidate for applications in materials science, particularly in the field of liquid crystals and specialty polymers. The interplay between the polar and non-polar elements within the same molecule is a classic design strategy for creating materials with specific mesophase behaviors.

Historical Context and Evolution of Research on Related Compounds

The study of this compound is built upon a long history of research into its parent structures: diphenyl ethers and benzonitriles.

The simplest diaryl ether, diphenyl ether, was first synthesized in the 19th century. wikipedia.org A key breakthrough in the synthesis of diaryl ethers was the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgnih.gov This reaction, named after its inventor Fritz Ullmann, has been a cornerstone of synthetic organic chemistry for over a century and remains a principal method for preparing compounds like this compound. wikipedia.org Early methods required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have led to improved protocols using catalytic amounts of copper and milder reaction conditions. mdpi.comnih.gov

Benzonitrile was first reported by Hermann Fehling in 1844, who prepared it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Its discovery and characterization were foundational to the development of nitrile chemistry. wikipedia.org Laboratory syntheses, such as the Rosenmund-von Braun reaction, were developed to produce benzonitriles from aryl halides. wikipedia.org Industrially, benzonitrile is often produced by the ammoxidation of toluene (B28343). wikipedia.org The versatility of benzonitrile as a solvent and a precursor for derivatives has cemented its importance in both laboratory and industrial settings. atamankimya.comwikipedia.org

The evolution of research from these fundamental molecules to more complex derivatives like this compound reflects the broader trends in chemical sciences, moving from basic synthesis and characterization towards the rational design of molecules with specific, advanced functions for materials science and other technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBRKCMNFNKTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 4 Tert Butylphenoxy Benzonitrile

Established Synthetic Routes

Established synthetic routes for 4-(4-tert-butylphenoxy)benzonitrile heavily rely on nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The efficiency of SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring being attacked. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

SNAr strategies are a cornerstone in the synthesis of diaryl ethers. The general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgyoutube.com

A common and direct method for synthesizing this compound is the reaction between 4-fluorobenzonitrile (B33359) and 4-tert-butylphenol (B1678320). In this SNAr reaction, the phenoxide ion, generated from 4-tert-butylphenol by a base, acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the 4-fluorobenzonitrile ring. The cyano group (-CN) on the benzonitrile (B105546) ring is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group. wikipedia.org

Reaction Scheme:Chemical structure of 4-Fluorobenzonitrile + Chemical structure of 4-tert-ButylphenolChemical structure of this compound

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenol (B47542).

Table 1: Reaction components for the synthesis of this compound via SNAr

Reactant 1 Reactant 2 Base Solvent

Potassium phosphate (B84403) (K₃PO₄) has emerged as an effective base in mediating the synthesis of diaryl ethers. researchgate.net Research indicates that anhydrous K₃PO₄ can facilitate the deprotection of aryl methanesulfonates to generate the corresponding phenolate (B1203915) anion, which then participates in a nucleophilic aromatic substitution reaction with an activated aryl halide. researchgate.net This methodology has been successfully applied in ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), which serve as the reaction medium. researchgate.netresearchgate.net The use of ionic liquids can offer advantages in terms of reaction rates and recyclability of the solvent. researchgate.net

A more environmentally benign approach to diaryl ether synthesis involves the use of supercritical carbon dioxide (scCO₂) as the solvent. rsc.orgrsc.orgnih.gov A fluoride-mediated SNAr process in scCO₂ has been developed for the high-yielding synthesis of diaryl ethers. rsc.org This method can be performed in both batch and continuous flow modes. rsc.orgrsc.orgnih.gov The reaction of an aryl silyl (B83357) ether with an aryl fluoride (B91410), in the presence of a fluoride source, yields the desired diaryl ether. rsc.org The process is driven by the formation of a strong silicon-fluorine bond. rsc.org

Precursor Design and Derivatization Approaches

The synthesis of this compound can also be approached by modifying a pre-existing molecule that already contains the 4-tert-butylphenoxy moiety.

Precursor Design and Derivatization Approaches

Utilization of 4-tert-Butylphenol as a Starting Material

4-tert-Butylphenol is a readily available and versatile starting material for the synthesis of this compound. wikipedia.org It can be prepared through the acid-catalyzed alkylation of phenol with isobutene. wikipedia.orgwikipedia.org

One synthetic strategy involves the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine. wikipedia.orgorganic-chemistry.org In this context, 4-tert-butylphenol would be coupled with a 4-halobenzonitrile (where the halogen is typically bromine or iodine) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgscispace.com Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can lead to higher yields and milder reaction conditions. wikipedia.orgarkat-usa.org

Another approach involves the initial conversion of 4-tert-butylphenol to a more reactive intermediate. For instance, it can be transformed into its corresponding phenoxide salt, which can then be used in the SNAr reaction with 4-fluorobenzonitrile as described previously.

Table 2: Key Compounds Mentioned in the Article

Compound Name CAS Number Molecular Formula
This compound Not available C₁₇H₁₇NO
4-Fluorobenzonitrile 1194-02-1 C₇H₄FN
4-tert-Butylphenol 98-54-4 C₁₀H₁₄O
Potassium phosphate 7778-53-2 K₃PO₄
1-Butyl-3-methylimidazolium tetrafluoroborate 174501-65-6 C₈H₁₅BF₄N₂
Carbon dioxide 124-38-9 CO₂
4-tert-Butylbenzonitrile 4210-32-6 C₁₁H₁₃N
Phenol 108-95-2 C₆H₆O
Isobutene 115-11-7 C₄H₈
Copper 7440-50-8 Cu
4-Halobenzonitrile Not applicable C₇H₄XN (X=Br, I)
Dimethylformamide 68-12-2 C₃H₇NO
Dimethyl sulfoxide 67-68-5 C₂H₆OS
Potassium carbonate 584-08-7 K₂CO₃
Synthesis from Halogenated Benzonitrile Scaffolds

A primary and classical route to synthesizing diaryl ethers like this compound is the Ullmann condensation. rsc.org This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. rsc.orgnih.gov For the specific synthesis of this compound, this translates to the coupling of 4-tert-butylphenol with a 4-halobenzonitrile, such as 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile.

The reaction is typically carried out at elevated temperatures, and the choice of catalyst, base, and solvent is critical for achieving high yields. nih.gov The reactivity of the aryl halide is a significant factor, with the general trend being Ar–I > Ar–Br ≫ Ar–Cl. nih.gov The presence of an electron-withdrawing group, like the nitrile (-CN) group on the benzonitrile ring, activates the ring, making it more susceptible to nucleophilic attack by the phenoxide, which is formed from 4-tert-butylphenol in the presence of a base. wikipedia.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the synthesis is paramount for optimizing reaction conditions and improving the efficiency of diaryl ether formation.

Elucidation of SNAr Reaction Mechanisms and Intermediates

The synthesis of this compound from a halogenated benzonitrile and 4-tert-butylphenol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This is a two-step addition-elimination process. pressbooks.pubyoutube.com

Addition Step: The nucleophile, which is the 4-tert-butylphenoxide ion, attacks the carbon atom of the 4-halobenzonitrile that bears the leaving group (the halogen). youtube.com This attack disrupts the aromaticity of the benzonitrile ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrile group at the para-position. wikipedia.orgpressbooks.pub

Elimination Step: The aromaticity of the ring is restored in the second step when the leaving group (halide ion) is expelled, forming the final diaryl ether product. youtube.com

The presence of electron-withdrawing groups, such as the nitro group or the nitrile group in this case, is crucial as they stabilize the Meisenheimer complex, thereby favoring the SNAr mechanism. wikipedia.org

Catalytic Systems and Their Influence on Yield and Selectivity

The Ullmann condensation, a cornerstone of diaryl ether synthesis, has been significantly improved through the development of advanced catalytic systems. nih.govrsc.orgdntb.gov.ua While traditionally requiring stoichiometric amounts of copper, modern methods utilize catalytic amounts of a transition metal, most commonly copper or palladium. rsc.orgdntb.gov.ua

Copper-based catalysts, particularly copper(I) salts like copper(I) iodide (CuI), are frequently employed. nih.govisuct.ru The efficiency of these catalysts can be dramatically enhanced by the use of ligands. For instance, amino acids like N,N-dimethyl glycine (B1666218) and 4-hydroxy-L-proline have been shown to be effective ligands, promoting the coupling reaction under milder conditions and improving yields. organic-chemistry.orgorganic-chemistry.org The choice of base is also critical, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often being effective. nih.govorganic-chemistry.org

Recent advancements have focused on the use of nano-sized metal catalysts, which offer a high surface-to-volume ratio, leading to enhanced catalytic activity. nih.govrsc.orgnih.gov Copper oxide (CuO) nanoparticles, for example, have been successfully used for the Ullmann coupling of phenols and aryl halides. nih.gov

Below is a table summarizing the influence of different catalytic systems on diaryl ether synthesis, which is relevant to the formation of this compound.

CatalystLigandBaseSolventTemperature (°C)YieldReference
CuIN,N-Dimethyl GlycineCs₂CO₃Dioxane90Good to Excellent organic-chemistry.org
CuO NanoparticlesNoneCs₂CO₃ or KOHDMSO110Fair to Good nih.gov
CuI4-Hydroxy-L-prolineK₂CO₃DMSO80High (up to 85%) organic-chemistry.org
CuI-USY ZeoliteNoneCs₂CO₃Toluene (B28343)Not specifiedBest Yields nih.gov
Pd(OAc)₂1,3-dialkylimidazolinium bromideNaHNot specifiedNot specifiedEfficient organic-chemistry.org

Solvent Effects in Diaryl Ether Synthesis

The solvent plays a multifaceted role in the synthesis of diaryl ethers via the SNAr mechanism, influencing reaction rates and yields. nih.govacsgcipr.org The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. nih.gov

Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used and often prove to be the most effective for SNAr reactions. nih.govacsgcipr.org These solvents are capable of solvating the cation of the base (e.g., K⁺ or Cs⁺) while leaving the phenoxide nucleophile relatively free and highly reactive. Furthermore, they can stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction. nih.gov

Studies have shown that for Ullmann-type couplings, DMF and DMSO are often superior solvents, leading to higher yields. nih.gov For instance, catalyst-free SNAr reactions between phenols and electron-deficient aryl halides have been successfully carried out in refluxing DMSO. organic-chemistry.org The ability of the solvent to act as a hydrogen bond acceptor can also stabilize the transition state, accelerating the reaction rate. nih.govresearchgate.netrsc.org In contrast, less polar solvents like toluene are sometimes used, but may require additives or more robust catalytic systems to achieve comparable efficiency. nih.govacsgcipr.org

The following table illustrates the impact of different solvents on the yield of diaryl ether synthesis reactions.

SolventCatalyst SystemBaseObservationsReference
DMSONone (Microwave)K₂CO₃Very good yields within 5-10 minutes for electron-deficient aryl halides. organic-chemistry.org
DMFCuCl₂Not specifiedMost effective solvent in a study, giving high yields. nih.gov
TolueneCuI-USY ZeoliteCs₂CO₃Resulted in the best yields for the specific zeolite-catalyzed system. nih.gov
DioxanePd-basedNot specifiedFound to be the best solvent for a specific Pd-catalyzed etherification. rsc.org
Acetonitrile (MeCN)CuCl₂Not specifiedLess effective than DMF in a comparative study. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. mdpi.com This has led to the exploration of advanced techniques for the synthesis of diaryl ethers.

Microwave Irradiation in Diaryl Ether Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comorganic-chemistry.org The use of microwave irradiation can accelerate reactions by efficiently transferring energy directly to the reactants and solvent. mdpi.comnih.gov

In the context of diaryl ether synthesis, microwave irradiation has been particularly effective for SNAr reactions. organic-chemistry.org For the coupling of phenols with electron-deficient aryl halides, microwave heating in DMSO with a suitable base can lead to the formation of diaryl ethers in a matter of minutes, often without the need for a metal catalyst. organic-chemistry.org This catalyst-free approach is highly advantageous from both an economic and environmental perspective, as it eliminates concerns about catalyst cost, toxicity, and removal from the final product. organic-chemistry.orgorganic-chemistry.org The rapid heating provided by microwaves can overcome the activation energy barrier for the formation of the Meisenheimer complex more efficiently than conventional heating. organic-chemistry.orgnih.govresearchgate.net

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied to its likely synthesis via a copper-catalyzed Ullmann-type condensation reaction. wikipedia.org

In a hypothetical continuous flow setup, a solution of 4-tert-butylphenol and an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile), along with a suitable copper catalyst and a base, would be pumped through a heated microreactor or a packed-bed reactor. The precise control over residence time and temperature within the reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Key Research Findings:

Research on continuous flow synthesis of related heterocyclic compounds has demonstrated the potential for rapid reaction times and high yields. For instance, some processes achieve excellent yields in as little as 10 minutes of residence time without the need for additional photocatalysts or additives. arkat-usa.org These systems often utilize equipment like the Vapourtec E-series reactor, which allows for precise control over flow rate, temperature, and pressure. arkat-usa.org The adaptation of such a system for the synthesis of this compound would likely involve pumping the reactants through a heated coil or column packed with a heterogeneous copper catalyst.

Hypothetical Continuous Flow Reaction Parameters:

The following interactive data table illustrates potential parameters for the continuous flow synthesis of this compound, based on general knowledge of Ullmann-type reactions.

ParameterValueDescription
Reactant A4-tert-butylphenolThe phenol component of the coupling reaction.
Reactant B4-FluorobenzonitrileThe activated aryl halide.
CatalystCopper(I) iodideA common catalyst for Ullmann condensations.
BasePotassium CarbonateTo deprotonate the phenol.
SolventDimethylformamide (DMF)A polar aprotic solvent suitable for this reaction.
Flow Rate1 mL/minDetermines the residence time within the reactor.
Reactor Temperature150-200 °CHigh temperatures are often required for Ullmann couplings.
Residence Time10-20 minutesThe time reactants spend in the heated zone of the reactor.
Pressure3-5 barApplied to prevent solvent boiling and ensure smooth flow.

This table represents a starting point for the development of a continuous flow process for the target molecule. Optimization of each parameter would be necessary to achieve the highest possible yield and purity.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. cmu.edu For the synthesis of this compound, a solvent-free approach could be realized through mechanochemical methods (ball milling) or by utilizing thermal or microwave-assisted conditions.

Key Research Findings:

Solvent-free methods have been successfully applied to the synthesis of various organic compounds, including those requiring high temperatures. nih.govresearchgate.net For instance, the synthesis of tert-butyl peresters has been achieved under solvent-free conditions at room temperature using a copper catalyst. synarchive.com Similarly, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions, often under solvent-free conditions. organic-chemistry.orgnih.govorganic-chemistry.org This approach can lead to significantly reduced reaction times and improved yields. organic-chemistry.org

In the context of synthesizing this compound, a solvent-free Ullmann condensation could involve grinding a mixture of 4-tert-butylphenol, a 4-halobenzonitrile, a copper catalyst, and a solid base (like potassium carbonate) in a ball mill. Alternatively, the solid mixture could be heated in an oven or subjected to microwave irradiation to drive the reaction.

Hypothetical Solvent-Free Reaction Conditions:

The following interactive data table outlines potential conditions for a solvent-free synthesis of this compound.

MethodReactantsCatalystBaseConditions
Mechanochemical4-tert-butylphenol, 4-ChlorobenzonitrileCopper(I) oxidePotassium CarbonateBall milling at room temperature for 1-2 hours.
Thermal4-tert-butylphenol, 4-ChlorobenzonitrileCopper powderCesium CarbonateHeating the solid mixture at 180-220 °C.
Microwave-Assisted4-tert-butylphenol, 4-FluorobenzonitrileCopper(I) iodidePotassium PhosphateMicrowave irradiation at 150-200 °C for 15-30 minutes.

These solvent-free approaches offer the potential for a more environmentally benign and economically favorable synthesis of this compound. The choice of method would depend on factors such as the desired scale of the reaction and the available equipment.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 4-(4-tert-butylphenoxy)benzonitrile, offering detailed information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound provides critical data on the chemical environment of its protons. The signals observed in the spectrum correspond to the different types of protons present in the molecule, including those on the two aromatic rings and the tert-butyl group.

Detailed analysis of the ¹H NMR spectrum reveals specific chemical shifts (δ) and coupling constants (J), which are instrumental in assigning each proton to its respective position in the molecular structure.

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.46 - 7.32 m
Aromatic Protons 7.17 - 6.93 m

Note: 'm' denotes a multiplet and 's' denotes a singlet. The data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy is employed to map out the carbon framework of this compound. rsc.org This technique identifies all unique carbon environments within the molecule, from the aromatic rings to the nitrile and tert-butyl groups.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for a complete assignment of the carbon skeleton.

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons 161.9, 153.2, 148.1, 115.8
Aromatic CH 134.3, 127.3, 120.9, 118.9
Nitrile Carbon (C≡N) 118.4
Quaternary tert-Butyl Carbon 34.6

Note: The data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

In cases where isomers of this compound may exist, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.pt These two-dimensional NMR methods help to establish connectivity between protons and carbons, which is crucial for distinguishing between structural isomers. ipb.pt For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, further aiding in the unambiguous structural assignment and differentiation from potential positional isomers. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, providing further confirmation of its structure.

High-Resolution Mass Spectrometry using Fast Atom Bombardment (HRMS-FAB) allows for the precise determination of the molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, a related compound, 4-Methoxybenzonitrile-¹³C, was analyzed using HRMS (ESI+) and the exact mass was calculated and found to be consistent with its chemical formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to both separate the compound from a mixture and to analyze its mass spectrum. rsc.org The mass spectrum generated by GC-MS shows the molecular ion peak, corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structural components. Common fragmentation patterns for aromatic compounds and nitriles can be observed, aiding in the structural confirmation. libretexts.org

Other Spectroscopic Methods in Compound Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically represented as wavenumber, cm⁻¹), which serves as a unique "molecular fingerprint."

For this compound, the IR spectrum reveals the characteristic vibrations of its constituent parts: the nitrile group, the diaryl ether linkage, the tert-butyl group, and the two substituted benzene (B151609) rings. Analysis of the spectrum allows for the unambiguous confirmation of these structural features.

The key vibrational modes for this compound are detailed below:

Nitrile (–C≡N) Stretching: The most distinct feature in the IR spectrum is the sharp, intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond. This peak typically appears in the range of 2220–2260 cm⁻¹. For nitriles conjugated with an aromatic ring, this absorption is found at the lower end of the range, generally around 2230 cm⁻¹. In a related precursor, 4-(4-tert-butylphenoxy)phthalonitrile, this nitrile stretch is observed at 2232 cm⁻¹. researchgate.net

Aromatic Ether (Ar–O–Ar) Stretching: The presence of the ether linkage between the two aromatic rings is confirmed by two characteristic C–O stretching bands. These correspond to the asymmetric and symmetric vibrations of the C–O–C bond. The asymmetric stretch typically appears as a strong band between 1200 and 1275 cm⁻¹, while the symmetric stretch is found at a lower frequency, usually between 1020 and 1075 cm⁻¹. The synthesis of related compounds confirms a C-O-C vibration at 1248 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations within the benzene rings give rise to a series of absorptions in the 1450–1600 cm⁻¹ region. Typically, four bands are observed, although their intensities can vary.

Aromatic C–H Stretching: The stretching of the carbon-hydrogen bonds on the aromatic rings results in absorption bands appearing above 3000 cm⁻¹.

Aliphatic C–H Stretching: The C–H bonds of the tert-butyl group's methyl substituents exhibit characteristic stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2970 cm⁻¹ range.

C-H Bending Vibrations: The bending vibrations of the C-H bonds in the tert-butyl group are observed around 1365 cm⁻¹ (for the symmetrical bending) and 1390 cm⁻¹ (for the asymmetrical bending). The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene rings. For the 1,4-disubstituted (para) rings in this molecule, a strong absorption is expected in the 810–840 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C–H Stretch (Aromatic)Aryl C-H3000 - 3100Medium to Weak
C–H Stretch (Aliphatic)tert-Butyl2850 - 2970Strong
C≡N StretchNitrile~2232Strong, Sharp
C=C Stretch (Aromatic)Benzene Rings1450 - 1600Medium to Weak (multiple bands)
C-H Bend (Aliphatic)tert-Butyl1365 - 1395Medium
C–O–C Asymmetric StretchDiaryl Ether~1248Strong
C–O–C Symmetric StretchDiaryl Ether1020 - 1075Medium
C–H Out-of-Plane Bending1,4-Disubstituted Rings810 - 840Strong

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The electronic transitions observed in aromatic compounds like this are primarily π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are high-energy transitions that are typically intense (high molar absorptivity, ε). They arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic rings. For substituted benzenes, two distinct π → π* transitions are often observed:

The E-band (E for Ethylenic) , which appears at shorter wavelengths (around 200 nm) and has very high intensity.

The B-band (B for Benzenoid) , which appears at longer wavelengths (around 250-290 nm) and has a lower intensity. The B-band often displays fine vibrational structure.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen of the nitrile group or the oxygen of the ether) to a π* anti-bonding orbital. These transitions are "forbidden" by selection rules and are therefore much lower in intensity (low ε) compared to π → π* transitions. They can sometimes be obscured by the much stronger B-band.

In this compound, the presence of the ether oxygen and the nitrile group, both with lone pairs of electrons, introduces the possibility of n → π* transitions. The extended conjugation across the diaryl ether system is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to simple benzonitrile (B105546) researchgate.net or 4-tert-butylphenol (B1678320). chemicalbook.com The tert-butyl group itself acts as an auxochrome, a group that modifies the absorption of a chromophore, and can contribute to a slight bathochromic shift.

The following table summarizes the expected UV-Visible absorption characteristics for this compound in a non-polar solvent.

Transition TypeChromophoreExpected λmax (nm)Relative Intensity (ε)
π → π* (E-band)Aromatic Rings~200 - 230High
π → π* (B-band)Aromatic Rings~260 - 290Moderate
n → π*C≡N, C-O-C>290Low (may be submerged)

Photophysical Properties and Photoinduced Processes

Steady-State Absorption and Emission Characteristics

The steady-state electronic absorption and emission spectra of 4-(4-Tert-butylphenoxy)benzonitrile are governed by the electronic transitions between its ground state and excited states. These transitions are significantly influenced by the molecular environment and specific structural features.

Solvent Polarity Effects on Spectral Shifts (Solvatochromism)

Molecules like this compound, which possess a significant difference in dipole moment between their ground and excited states, typically exhibit solvatochromism—a change in the color of the solution with a change in solvent polarity. This compound is expected to display positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.

This phenomenon occurs because the excited state has a more pronounced charge-transfer character, making it more polar than the ground state. Polar solvent molecules will arrange themselves to stabilize this highly polar excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and resulting in a red-shifted emission. The effect on the absorption spectrum is typically less pronounced.

Table 1: Illustrative Solvatochromic Shifts for a Generic Donor-Acceptor Benzonitrile (B105546) in Various Solvents

Solvent Polarity (Dielectric Constant, ε) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Cyclohexane 2.0 ~300 ~350 ~4800
Toluene (B28343) 2.4 ~305 ~370 ~5900
Dichloromethane 9.1 ~310 ~420 ~8800
Acetonitrile 37.5 ~312 ~470 ~12100

Note: This table presents typical expected values for a donor-acceptor benzonitrile to illustrate the concept of solvatochromism. Actual values for this compound may vary.

Influence of Substituent Position on Optical Properties

The positioning of substituents on the aromatic rings is critical in determining the molecule's optical properties. In this compound, both the ether linkage and the tert-butyl group are in the para position relative to the main axis of the molecule. This para-substitution is crucial for maximizing the electronic communication between the donor and acceptor moieties.

Acceptor Group (benzonitrile): The cyano group is a strong electron-withdrawing group. Its para position relative to the ether linkage ensures a direct conjugation pathway for intramolecular charge transfer.

Studies on other aromatic systems have shown that isomers with meta substitution often exhibit blue-shifted absorption and emission spectra due to the disruption of this direct conjugation, leading to higher energy transitions. kaist.ac.kr The bulky nature of the tert-butyl group can also sterically hinder certain conformations, which in turn influences the excited state geometry and emission properties. nih.gov

Aggregation Phenomena and Their Impact on Optical and Optoelectronic Performance

In the solid state or in poor solvents, many organic fluorophores tend to aggregate. This aggregation can have two primary, opposing effects on their emissive properties:

Aggregation-Caused Quenching (ACQ): This is the more common phenomenon, where fluorescence intensity is drastically reduced upon aggregation. It is typically caused by the formation of non-emissive excimers or exciplexes and π–π stacking interactions that provide non-radiative decay pathways.

Aggregation-Induced Emission (AIE): In some molecules, aggregation leads to enhanced fluorescence. researchgate.net The most accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM). In solution, the molecule may have flexible parts (like rotating phenyl rings) that dissipate excitation energy non-radiatively. In the aggregated state, these motions are physically hindered, which closes the non-radiative decay channels and forces the molecule to release its energy via fluorescence. researchgate.netrsc.org

For this compound, the presence of the bulky tert-butyl group is significant. Such groups are often incorporated into molecular designs specifically to inhibit the close π–π stacking that leads to ACQ. researchgate.netrsc.org Therefore, it is plausible that this compound would be resistant to ACQ. It might even exhibit AIE, as the aggregation could restrict the rotational freedom of the phenoxy and phenyl rings relative to each other, thus activating a radiative decay channel.

Excited-State Dynamics and Charge Transfer Mechanisms

Upon absorption of a photon, this compound is promoted to an electronic excited state. The subsequent processes of energy relaxation, including charge transfer and emission, define its excited-state dynamics.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are key parameters for applications in optoelectronics.

For donor-acceptor molecules, ΦF and τ are highly sensitive to the environment. In nonpolar solvents, a locally excited (LE) state is often initially populated, which may have a relatively high quantum yield. In polar solvents, the molecule can relax into a lower-energy, fully charge-separated ICT state. This ICT state is often less emissive (lower ΦF) and may have a different lifetime due to increased non-radiative decay rates.

While no specific measured values for this compound are available, data from analogous compounds illustrate the typical range and solvent dependence of these properties.

Table 2: Representative Photophysical Data for Structurally Related Donor-Acceptor Compounds

Compound Class Solvent Quantum Yield (Φ_F) Lifetime (τ, ns)
Substituted Aminobenzonitriles Cyclohexane 0.20 - 0.60 2.0 - 4.0
Substituted Aminobenzonitriles Acetonitrile 0.01 - 0.05 3.0 - 5.0
Donor-substituted Biphenyls Toluene 0.70 - 0.95 1.0 - 2.0
Donor-substituted Biphenyls Dichloromethane 0.30 - 0.60 1.5 - 3.0

Note: This table provides typical data ranges from the literature for classes of compounds with donor-acceptor structures to give context. nih.govutwente.nl

Photoinduced Charge-Transfer (CT) Processes and Their Kinetics

The core photophysical process for this compound is photoinduced charge transfer (PCT). nih.govnih.gov The mechanism can be described as follows:

Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited state (S₁ or S₂). This initial excitation is often to a "locally excited" (LE) state, where the electron density is still largely confined to either the donor or acceptor moiety.

Charge Transfer: Following initial excitation, an ultrafast electron transfer occurs from the electron-rich 4-tert-butylphenoxy (donor) moiety to the electron-deficient benzonitrile (acceptor) moiety. This creates an intramolecular charge-transfer (ICT) excited state, characterized by a large dipole moment. This process typically occurs on a picosecond timescale.

Relaxation and Emission: The ICT state can then relax to the ground state through fluorescence, emitting a photon of light. The energy (and therefore wavelength) of this fluorescence is highly dependent on the stabilization of the ICT state by the surrounding solvent, as discussed in the solvatochromism section. Alternatively, the ICT state can decay non-radiatively back to the ground state.

The kinetics of these processes are often studied using time-resolved spectroscopy. The rate of charge transfer is influenced by the energy gap between the LE and ICT states and the electronic coupling between the donor and acceptor, which in this molecule is facilitated by the ether linkage. mdpi.com

Role of Electron Donor/Acceptor Positioning in CT Control

The control of intramolecular charge transfer (CT) in donor-acceptor molecules is critically dependent on the relative orientation and electronic coupling between the donor and acceptor moieties. In the case of this compound, the ether linkage dictates a specific, somewhat flexible, spatial arrangement between the phenoxy donor and the benzonitrile acceptor. However, no studies were found that systematically investigate how this specific positioning influences the efficiency, energy, and dynamics of the charge transfer state in this molecule. Research on related donor-acceptor benzonitriles has shown that factors such as torsional angles and the electronic nature of the bridge connecting the two ends are crucial in modulating CT characteristics. Without experimental or computational data for this compound, any discussion on the control of its CT state remains purely speculative.

Transient Absorption Spectroscopy for Intermediate State Detection

Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived intermediate states, such as excited singlet states, triplet states, and charge-transfer states, that form after photoexcitation. A thorough search of scientific literature yielded no studies that have applied this technique to this compound. Therefore, there is no available data on the lifetimes, spectral signatures, or decay pathways of its photoinduced transient species. Such an investigation would be essential to build a complete picture of its excited-state dynamics and to understand the processes that compete with or lead to charge separation.

Excitonic Interactions in Molecular Aggregates

The collective photophysical behavior of molecules in the solid state or in aggregates can differ significantly from their properties in solution due to excitonic interactions.

Theory of Exciton Coupling and Splitting

Exciton coupling theory, pioneered by Davydov and Kasha, describes how the electrostatic interactions between the transition dipole moments of neighboring chromophores in an aggregate lead to the splitting of excited state energy levels. This splitting results in shifts in the absorption spectra, commonly leading to H-aggregates (blue-shifted absorption) or J-aggregates (red-shifted absorption), depending on the geometric arrangement of the molecules. While this is a foundational theory, its application to this compound has not been documented.

Orthogonally Cross-Stacked Chromophores and Null Exciton Interactions

A special case in exciton theory is the prediction that an orthogonal arrangement of chromophores can lead to zero or "null" excitonic coupling. This results in the aggregate exhibiting an absorption spectrum identical to that of the isolated monomer, a property of interest for certain optical materials. Achieving such a precise architecture is a significant challenge in crystal engineering. There is no evidence in the literature to suggest that this compound forms such orthogonally cross-stacked aggregates or that its potential for null exciton interactions has been explored.

Relationship between Molecular Architecture and Photophysical Behavior

The link between a molecule's three-dimensional structure and its resulting photophysical properties is a central theme in materials science. The specific shape, symmetry, and functional groups of this compound will undoubtedly govern how it packs in the solid state and, consequently, the nature of any excitonic interactions. However, without crystallographic data or spectroscopic studies of its aggregates, it is not possible to establish a relationship between its molecular architecture and its collective photophysical behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in characterizing the molecular and electronic properties of 4-(4-tert-butylphenoxy)benzonitrile and related structures. These computational methods allow for a detailed examination of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Electronic Structure and Molecular Geometry Optimization

Theoretical calculations, particularly using DFT and Hartree-Fock (HF) methods, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. rasayanjournal.co.ineurjchem.com This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related phthalonitrile (B49051) structures, DFT calculations have been used to determine the planarity of the phthalonitrile ring and the dihedral angles between it and adjacent phenyl rings. nih.govresearchgate.net In some cases, slight variations are observed between the theoretically optimized geometry and experimental data obtained from X-ray diffraction, which can be attributed to factors like intermolecular interactions in the solid state or disorder in certain molecular fragments, such as the tert-butyl group. rasayanjournal.co.in

The optimized structure of a related compound, 4-(2-tert-Butylphenoxy)phthalonitrile, has been determined, and its electronic structure has been studied using DFT at the B3LYP/6-31G(d,p)/Lanl2dz level of theory. researchgate.net Such studies provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Table 1: Selected Optimized Geometric Parameters for a Related Phthalonitrile Derivative

ParameterValue
O1—C51.359 (3) Å
O1—C91.424 (3) Å
C1—N11.137 (3) Å
C2—N21.164 (3) Å
N1—C1—C8178.3 (3) °
N2—C2—C3179.8 (3) °

Note: Data is for 4-(2-tert-Butylphenoxy)phthalonitrile and serves as an illustrative example of the types of parameters obtained from DFT calculations. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are also adept at predicting the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculated shifts can then be compared with experimental data to aid in the assignment of signals in the ¹H and ¹³C NMR spectra. rsc.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscielo.org.za These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For example, in studies of related phthalocyanine (B1677752) isomers, TD-DFT calculations have been used to understand the electronic transitions responsible for the observed Q and B bands in their UV-Vis spectra. researchgate.net These transitions often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and, therefore, more reactive. rasayanjournal.co.innih.gov DFT calculations are widely used to compute the energies of the HOMO and LUMO and the resulting energy gap. For instance, a study on a related biphenyl (B1667301) compound reported a high HOMO-LUMO energy gap, implying low chemical reactivity but high stability. rasayanjournal.co.in In another case, a narrow frontier orbital gap was indicative of eventual charge transfer interactions within the molecule and high chemical reactivity. nih.gov The analysis of these orbitals also helps in predicting the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound

ParameterEnergy (eV)
E(HOMO)-0.26751
E(LUMO)-0.18094
ΔE (HOMO-LUMO)0.08657

Note: Data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is illustrative of the parameters calculated. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. These studies can map out the energetic landscape of a reaction, identifying key intermediates and transition states, which helps in understanding reaction pathways and predicting outcomes.

Elucidation of Transition States and Energy Barriers

A key aspect of studying reaction mechanisms is the identification of transition states—the highest energy points along a reaction coordinate. e3s-conferences.org Computational methods, particularly DFT, can be used to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier. e3s-conferences.org A lower energy barrier corresponds to a faster reaction rate.

For example, in the tetramerization of 4-(4-tert-butylphenoxy)phthalonitrile to form phthalocyanine isomers, computational studies could elucidate the transition states involved in the cyclization process. researchgate.net Understanding these energy barriers is crucial for optimizing reaction conditions to favor the formation of desired products.

Prediction of Reaction Selectivity and Pathways

For instance, if the synthesis of a particular isomer of a this compound derivative is desired, computational studies can help in designing reaction conditions that favor the pathway leading to that specific isomer. This predictive power is invaluable in synthetic chemistry for saving time and resources.

Simulation of Photophysical Phenomena

Detailed computational simulations are crucial for understanding the behavior of molecules upon light absorption. For this compound, such studies are currently lacking.

Modeling Photoinduced Charge Transfer Processes

The modeling of photoinduced charge transfer (ICT) processes is fundamental to understanding the fluorescence and electronic behavior of donor-acceptor molecules. In related compounds like DMABN, computational studies have elucidated the dynamics of charge transfer from the donor group to the acceptor nitrile group upon photoexcitation. diva-portal.orgnih.gov These simulations often reveal the formation of twisted intramolecular charge transfer (TICT) states, which are characterized by a rotation of the donor moiety relative to the benzonitrile (B105546) ring and exhibit a large dipole moment. diva-portal.org A similar theoretical investigation for this compound would be necessary to determine the specific pathways and energetics of its charge transfer states, but such research has not been published.

Computational Analysis of Excitonic Coupling

Excitonic coupling analysis is employed to understand the interactions between chromophores in aggregates or multichromophoric systems. This is particularly relevant for predicting the absorption and emission properties of materials. While the synthesis of molecules using this compound as a precursor for larger assemblies like phthalocyanines has been reported, specific computational analyses of excitonic coupling within these or other supramolecular structures involving the title compound are not available in the literature. nih.gov

Investigation of Solvatochromic Effects

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insight into the differences in the dipole moments of the ground and excited states. chemicalbook.com Experimental and computational investigations of solvatochromic effects typically involve measuring absorption and emission spectra in a range of solvents and correlating the spectral shifts with solvent polarity parameters. nih.govrsc.org For this compound, there are no published studies presenting the necessary experimental data or the corresponding computational modeling to quantify its solvatochromic behavior.

Molecular Dynamics Simulations for Supramolecular Assembly and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the formation and stability of supramolecular assemblies and for probing intermolecular interactions. Recent research has demonstrated the use of MD simulations to understand the formation of benzonitrile in the interstellar medium and the recognition of benzonitrile derivatives by macrocyclic hosts. nih.govlanl.gov However, no specific MD simulation studies have been reported that focus on the supramolecular assembly of this compound or its interactions with other molecules or surfaces. Such studies would be invaluable for designing novel materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Improved Efficiency

One promising approach involves the use of transition metal oxide clusters encapsulated within the pores of zeolites. medcraveonline.com This "sub-nano space" catalysis has been shown to be highly effective for the selective ammoxidation of alkylbenzenes to their corresponding benzonitriles. medcraveonline.com The confined space within the zeolite pores can suppress unwanted side reactions, such as the combustion of reactants, allowing for higher reactant concentrations and improved production rates. medcraveonline.com For instance, research has demonstrated the potential of transition metals like nickel, cobalt, and vanadium in these catalytic systems. medcraveonline.com

Another area of exploration is the development of greener synthetic routes that minimize waste and avoid the use of harsh reagents. This aligns with the broader principles of green chemistry, which emphasize atom economy and the use of recyclable catalysts. researchgate.net Research into novel synthetic methods for related nitrogen-containing heterocyclic compounds, such as 4-imidazolidinones, highlights the ongoing effort to create more efficient and diastereoselective synthetic pathways, which could inspire new approaches for benzonitrile (B105546) derivatives. gifu-pu.ac.jp

Catalyst SystemReactantProductSelectivityReference
Transition metal oxide clusters in β-zeoliteToluene (B28343)BenzonitrileUp to 99% medcraveonline.com
Mixed transition metal oxidesTolueneBenzonitrileLower, requires low reactant concentration medcraveonline.com

Exploration of New Functional Material Applications

The unique molecular structure of 4-(4-Tert-butylphenoxy)benzonitrile, featuring a rigid benzonitrile group coupled with a bulky tert-butylphenoxy substituent, makes it an interesting candidate for the development of new functional materials. Substituted phthalonitriles, which share the core nitrile functionality, are well-established precursors for phthalocyanines. nih.govresearchgate.net These macrocyclic compounds have found a wide array of applications due to their intense color, stability, and electronic properties.

Future research could explore the synthesis of novel phthalocyanine (B1677752) analogues derived from this compound. The bulky tert-butyl groups could enhance the solubility of the resulting phthalocyanines in organic solvents, a crucial property for their processing and incorporation into devices. Potential applications for such materials include:

Non-linear optics: Materials with high third-order optical nonlinearity are in demand for optical switching and data processing.

Chemical sensors: The electronic properties of phthalocyanines can be modulated by the presence of certain analytes, making them suitable for sensor applications. nih.govresearchgate.net

Liquid crystals: The rigid, anisotropic structure of molecules based on this compound could lead to the formation of liquid crystalline phases. nih.gov

Data storage: Phthalocyanines have been investigated as active materials in writable data-storage disks. nih.govresearchgate.net

Furthermore, the general class of benzonitriles is used in the synthesis of dyes, rubber chemicals, and agrochemicals, suggesting that derivatives of this compound could also be explored for unique properties in these fields. medcraveonline.com

Advanced Spectroscopic Techniques for Real-Time Monitoring

The synthesis of specialty chemicals like this compound requires precise control over reaction conditions to ensure high purity and yield. Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in-line monitoring of chemical reactions, in line with Process Analytical Technology (PAT) initiatives. mdpi.com

Future research will likely focus on the application of techniques such as:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods provide detailed molecular-level information, allowing for the tracking of reactant consumption and product formation in real-time. mdpi.com

Fluorescence Spectroscopy: This highly sensitive technique can detect and quantify components even at very low concentrations and is often more cost-effective than Raman or IR spectroscopy. mdpi.com

UV/Visible Spectroscopy: While providing less structural detail, UV/Vis spectroscopy offers a simple and affordable method for monitoring changes in the concentration of key species during a reaction. mdpi.com

By implementing these techniques, researchers and manufacturers can gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound. This data can be used to optimize reaction parameters, improve process control, and ensure consistent product quality. mdpi.com

Spectroscopic TechniqueKey AdvantageRelative CostReference
Raman SpectroscopyHigh molecular specificityHigh mdpi.com
Infrared (IR) SpectroscopyPowerful for analyzing organic mixturesMedium to High mdpi.com
Fluorescence SpectroscopyHigh sensitivity, lower costLow mdpi.com
UV/Visible SpectroscopySimple, real-time analysisLow mdpi.com

Integration with Artificial Intelligence and Machine Learning for Material Design

For this compound, AI and ML could be leveraged in several ways:

Predicting Material Properties: By training ML models on existing data, researchers can predict the mechanical, thermal, and electronic properties of new materials based on the this compound scaffold. mdpi.com This can help to identify promising candidates for specific applications without the need for extensive trial-and-error synthesis and testing. mpg.de

De Novo Material Design: Generative AI models can be used to design entirely new molecules with optimized properties. mdpi.com By defining a set of desired characteristics, researchers could use these tools to propose novel derivatives of this compound for targeted applications.

Accelerating Scientific Discovery: Large language models (LLMs) can assist researchers by rapidly surveying and synthesizing information from scientific literature and patents, helping to generate new hypotheses and identify untapped research areas. asu.edu

Environmental and Sustainability Aspects in Chemical Synthesis

In an era of increasing environmental awareness, the chemical industry is under pressure to adopt more sustainable practices. The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and less harmful to the environment. researchgate.net

Future research on the synthesis of this compound will undoubtedly focus on:

Development of Green Catalysts: The use of catalysts based on abundant, non-noble metals is a key area of research. medcraveonline.com These catalysts are not only more cost-effective but also have a lower environmental impact than their precious metal counterparts.

Use of Benign Solvents: Traditional organic solvents are often volatile and toxic. Research into the use of alternative reaction media, such as supercritical carbon dioxide (scCO2), is gaining traction. researchgate.net scCO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture, reducing the need for energy-intensive purification steps. researchgate.net

Waste Reduction: A primary goal of green chemistry is to minimize the generation of waste products. researchgate.net This can be achieved through the development of more selective reactions and the use of catalytic processes that can be easily recycled. researchgate.net

By embracing these sustainable approaches, the chemical community can ensure that the production of valuable compounds like this compound is conducted in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-tert-butylphenoxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), where 4-cyanophenol reacts with 4-tert-butylphenyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃). Solvent selection (DMF or DMSO) and temperature (80–120°C) critically affect reaction kinetics. Yields can be optimized by controlling steric hindrance from the tert-butyl group .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C-NMR identifies aromatic protons (δ 7.2–8.0 ppm) and tert-butyl protons (δ 1.3 ppm). ¹⁹F-NMR is used for fluorinated analogs .
  • IR : Confirm nitrile stretching (~2220 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 279.16) .

Q. What are the primary applications of this compound in material science?

  • Methodology : As a precursor for thermally activated delayed fluorescence (TADF) emitters in OLEDs. The nitrile group stabilizes excited-state charge transfer, while the tert-butyl group enhances solubility in organic solvents. Test electroluminescence efficiency using vacuum-deposited thin films .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated derivatives of this compound be resolved?

  • Analysis : Contradictions in ¹⁹F-NMR shifts (e.g., δ -120 to -180 ppm) may arise from solvent polarity or rotational isomerism. Use variable-temperature NMR (VT-NMR) to assess dynamic effects and DFT calculations (B3LYP/6-31G*) to model conformers .
  • Case Study : For 3-fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile, VT-NMR at 223–298 K revealed rotational barriers of ~12 kcal/mol .

Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings involving this compound?

  • Optimization :

  • Use Pd(OAc)₂/XPhos catalysts to reduce nitrile group interference.
  • Additives like TBAB (tetrabutylammonium bromide) improve boronic acid solubility in toluene/water biphasic systems.
  • Monitor for protodeboronation byproducts via LC-MS .

Q. How do steric effects from the tert-butyl group influence crystallization dynamics?

  • Methodology : Perform X-ray crystallography to analyze packing motifs. The tert-butyl group induces non-planar arrangements, reducing π-π stacking. Compare with analogs (e.g., methyl or phenyl substituents) to correlate steric bulk with melting points (e.g., 92–94°C for tert-butyl vs. 85°C for methyl) .

Q. What safety protocols are critical when handling this compound in photochemical studies?

  • Guidelines :

  • Use UV-resistant glassware to prevent nitrile degradation under light.
  • Conduct reactions in fume hoods with PPE (nitrile gloves, goggles).
  • Neutralize waste with 10% NaOH before disposal .

Methodological Resources

  • Synthetic Protocols : Refer to Sigma-Aldrich’s guidelines for handling air-sensitive intermediates (e.g., Grignard reagents) .
  • Data Interpretation : Cross-reference NIST Chemistry WebBook for solvent polarity indices and spectral libraries .
  • Safety Data : Consult AK Scientific’s SDS for toxicity profiles (e.g., LD₅₀ > 2000 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.